molecular formula C14H18O3 B14835850 2-Tert-butyl-4-cyclopropoxybenzoic acid

2-Tert-butyl-4-cyclopropoxybenzoic acid

Cat. No.: B14835850
M. Wt: 234.29 g/mol
InChI Key: QHGVHROQGZBDKW-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group at the second position and a cyclopropoxy group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylbenzoic acid and cyclopropanol.

    Esterification: The first step involves the esterification of 2-tert-butylbenzoic acid with cyclopropanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Cyclopropoxybenzoic acid: Lacks the tert-butyl group, affecting its hydrophobicity and reactivity.

Uniqueness

2-Tert-butyl-4-cyclopropoxybenzoic acid is unique due to the presence of both tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C14H18O3/c1-14(2,3)12-8-10(17-9-4-5-9)6-7-11(12)13(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI Key

QHGVHROQGZBDKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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